1-(4-(2-Cyanopropan-2-YL)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
Description
The compound 1-(4-(2-cyanopropan-2-yl)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a pyridine derivative characterized by a tetrahydropyridine core substituted with a 4-(2-cyanopropan-2-yl)phenyl group at position 1, a methoxy group at position 4, and a cyano group at position 2. Its structure integrates both electron-withdrawing (cyano) and electron-donating (methoxy) substituents, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
1-[4-(2-cyanopropan-2-yl)phenyl]-4-methoxy-6-oxo-2,3-dihydropyridine-5-carbonitrile |
InChI |
InChI=1S/C17H17N3O2/c1-17(2,11-19)12-4-6-13(7-5-12)20-9-8-15(22-3)14(10-18)16(20)21/h4-7H,8-9H2,1-3H3 |
InChI Key |
WZJZXBSBHRIKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)N2CCC(=C(C2=O)C#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Cyanopropan-2-YL)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups.
Scientific Research Applications
1-(4-(2-Cyanopropan-2-YL)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a potential bioactive molecule.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound shares structural homology with other pyridine- and pyridone-based derivatives reported in the literature. Key structural variations among analogs include differences in substituents on the phenyl ring, the pyridine core, and the presence of functional groups such as halogens, trifluoromethyl, or sulfanyl moieties. Below is a comparative analysis:
Table 1: Structural Features and Substituent Effects
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Bromophenyl derivatives (e.g., 4-bromo) exhibit higher antioxidant activity (79.05%) compared to methoxyphenyl analogs (17.55%), likely due to enhanced radical scavenging from halogenated aromatic systems .
- The target compound’s cyano group may balance hydrophilicity and binding affinity.
Antioxidant Activity
- Bromophenyl Analogs : Demonstrated near-equivalent antioxidant activity to ascorbic acid (79.05% vs. 82.71%) in DPPH assays, attributed to bromine’s polarizability and resonance stabilization of radicals .
- Methoxyphenyl Analogs: Lower activity (17.55%) suggests methoxy groups may reduce radical stabilization compared to halogens. The target compound’s methoxy group at position 4 could similarly limit antioxidant efficacy unless countered by the cyano group’s electron-withdrawing effects.
Antimicrobial Activity
- The target compound’s tetrahydropyridine core and cyano substituent may enhance interactions with bacterial enzymes, but this remains speculative without direct data.
Molecular Docking and Binding Affinity
Studies on pyridin-2(1H)-one derivatives (e.g., ) revealed that substituents critically influence binding to target proteins. For example:
- Bromophenyl Derivatives : High binding affinity to antioxidant-related enzymes (e.g., NADPH oxidase) due to halogen bonding and hydrophobic interactions.
- Methoxy Groups: Lower affinity due to reduced hydrophobic interactions. The target compound’s 4-methoxy group may similarly limit binding unless offset by the aromatic 2-cyanopropan-2-yl group’s steric and electronic effects.
Physicochemical Properties
While explicit data for the target compound is lacking, trends from analogs suggest:
- logP: Bromophenyl and trifluoromethyl derivatives have higher logP values (>3.0), indicating greater lipophilicity. The target compound’s cyano group may lower logP, improving solubility.
- Stability: Cyano groups enhance metabolic stability but may introduce steric hindrance in enzyme binding .
Biological Activity
1-(4-(2-Cyanopropan-2-YL)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile, a compound with the CAS number 1236409-68-9, is a member of the tetrahydropyridine family. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Common Name | 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile |
| CAS Number | 1236409-68-9 |
| Molecular Formula | C17H17N3O2 |
| Molecular Weight | 295.34 g/mol |
Structure
The structure of the compound features a tetrahydropyridine ring substituted with various functional groups that may contribute to its biological activity.
Research indicates that compounds similar to 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-methoxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile may exhibit several biological activities:
- Cytotoxicity : Studies on related tetrahydropyridine derivatives have shown cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated significant cytotoxicity in PC12 cells, suggesting a potential mechanism involving oxidative stress and apoptosis induction .
- Antitumor Activity : The presence of the methoxy and carbonitrile groups may enhance the compound's interaction with biological targets involved in tumor progression. Some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
- Neuroprotective Effects : Certain tetrahydropyridine derivatives are being investigated for their neuroprotective properties against neurodegenerative diseases like Parkinson's disease. They may act by modulating neurotransmitter systems or reducing oxidative damage .
Case Study 1: Cytotoxicity Assessment
In a study examining the cytotoxic effects of related compounds on PC12 cells, it was found that certain derivatives exhibited IC50 values in the micromolar range. The cytotoxicity increased with prolonged exposure, indicating a time-dependent effect . This suggests that further investigation into the structure-activity relationship (SAR) could yield compounds with enhanced potency.
Case Study 2: Antitumor Activity
A series of tetrahydropyridine derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. One compound demonstrated an IC50 value of 0.65 µM against a specific cancer type, highlighting the potential of these compounds as therapeutic agents .
Comparative Analysis of Similar Compounds
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | 0.5 | Cytotoxicity in PC12 cells |
| NVP-BEZ235 | 0.65 | mTOR inhibition |
| 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-methoxy... | TBD | Potential neuroprotective effects |
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for the preparation of this compound, and what intermediates require rigorous characterization?
- Methodological Answer : Synthesis involves multi-step reactions, starting with substituted pyridine precursors. Key steps include hydroxide-mediated cyclization (e.g., intramolecular ring closure under basic conditions) and cyanopropane group introduction via nucleophilic substitution. Critical intermediates, such as the tetrahydropyridine precursor, should be monitored using HPLC-MS for purity and ¹H/¹³C NMR to verify substitution efficiency. For example, highlights cyclization mechanisms involving hydroxide ions, while discusses analogous methoxy-substituted derivatives.
Q. Which spectroscopic and crystallographic techniques are prioritized for structural elucidation?
- Methodological Answer :
- X-ray crystallography : Monoclinic system (space group P21/n) with unit cell parameters optimized for accuracy (e.g., a = 9.5219 Å, β = 97.829°). Single-crystal diffraction minimizes thermal motion artifacts.
- Spectroscopy : ¹H NMR (δ 2.5–3.5 ppm for methoxy protons) and IR (C≡N stretch ~2240 cm⁻¹) confirm functional groups.
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P21/n |
| a (Å) | 9.5219 (3) |
| b (Å) | 13.8808 (4) |
| β (°) | 97.829 (1) |
| V (ų) | 1586.20 (8) |
| Z | 4 |
Advanced Questions
Q. How can computational modeling resolve discrepancies between theoretical and experimental structural data?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) optimize geometry and predict bond lengths. Adjust basis sets (e.g., adding dispersion corrections) to account for π-stacking observed in crystallography. For example:
| Bond Type | Theoretical (Å) | Experimental (Å) |
|---|---|---|
| C-N (pyridine) | 1.34 | 1.32 |
| C-O (methoxy) | 1.43 | 1.45 |
Cross-validation with Hirshfeld surface analysis refines van der Waals interactions.
Q. What strategies mitigate byproduct formation during the cyclization step?
- Methodological Answer : Optimize temperature (60–80°C) and base concentration (0.1–0.3 M NaOH) to favor intramolecular cyclization. Use in situ FTIR to monitor carbonyl intermediate consumption. Purification via gradient silica chromatography (hexane:EtOAc 4:1 to 1:2) isolates the product efficiently. and highlight similar cyclization challenges in methoxy-substituted analogs.
Q. How should neurotoxicological risks be assessed given structural similarities to MPTP derivatives?
- Methodological Answer : Conduct in vitro dopaminergic neuron assays (LC-MS for dopamine depletion) and compare EC50 values with MPTP analogs. In vivo microdialysis in rodent models evaluates nigrostriatal pathway integrity. Structural-activity relationship (SAR) studies focus on para-substituted aryl groups, as seen in MPTP derivatives ( ).
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
